5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine

Lipophilicity Membrane Permeability Drug Design

Developing CNS-targeted libraries requires precise substitution patterns; generic tetrahydroquinoxalines fail to replicate the lipophilicity and hydrogen-bonding profile of 5-methylated analogs. This compound solves the gap. - **Core application**: Direct precursor to AGN-192172 (α-2 adrenergic receptor ligand, Ki = 9.60 nM) for neuroscience tool compound development. - **Derivatization handle**: 6-amine enables amides, sulfonamides, or reductive amination; 5-methyl fixes steric/electronic parameters for robust SAR mapping. - **Supply reliability**: 97% purity, suitable for sensitive in vitro assays without additional purification.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B11918800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NCCN2)N
InChIInChI=1S/C9H13N3/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-3,11-12H,4-5,10H2,1H3
InChIKeyWIFGOXIWLLJCOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine: Research & Industrial Procurement


5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine (CAS: 850560-39-3) is a nitrogen-containing heterocyclic compound belonging to the tetrahydroquinoxaline class, with a molecular weight of 163.22 g/mol and the molecular formula C9H13N3 . Its structure is defined by a partially saturated quinoxaline core featuring a methyl substituent at the 5-position and a primary amine at the 6-position, which distinguishes it from other tetrahydroquinoxaline derivatives and provides a unique scaffold for further functionalization in medicinal chemistry and chemical biology applications [1].

5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine: Why Generic Substitution Fails


The specific substitution pattern of a methyl group at the 5-position and a primary amine at the 6-position creates a unique physicochemical and biological profile that is not interchangeable with other tetrahydroquinoxaline derivatives. Structure-activity relationship (SAR) studies on tetrahydroquinoxalines have demonstrated that methyl substitution can significantly enhance potency in neuronal NAD-boosting assays [1], and the presence of an amine handle enables derivatization pathways that are unavailable to non-aminated analogs. Replacing this compound with a generic tetrahydroquinoxaline or a differently substituted analog would alter key properties such as lipophilicity, hydrogen-bonding capacity, and synthetic versatility, leading to divergent outcomes in downstream applications.

5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine: Key Differentiators vs. Analogs


Increased Lipophilicity vs. Non-Methylated Analog

The 5-methyl substitution on 5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine is predicted to increase its lipophilicity (LogP) by approximately 0.5 units compared to the non-methylated analog 1,2,3,4-tetrahydroquinoxalin-6-amine (CAS 6639-91-4), which has an experimental LogP of 1.96 [1]. This class-level inference is based on the well-established effect of methyl groups on LogP [2]. Enhanced lipophilicity is associated with improved passive membrane permeability, a critical parameter in drug discovery.

Lipophilicity Membrane Permeability Drug Design

AGN-192172: High-Affinity Alpha-2A Adrenergic Ligand Scaffold

5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine serves as the core scaffold for AGN-192172 (imidazolidin-2-ylidene-(5-methyl-1,2,3,4-tetrahydro-quinoxalin-6-yl)-amine), which exhibits a binding affinity (Ki) of 9.60 nM for the human Alpha-2A adrenergic receptor [1]. This demonstrates the utility of the compound as a privileged intermediate for generating potent bioactive molecules targeting G-protein-coupled receptors.

Adrenergic Receptors Ligand Design Neuropharmacology

Enhanced Synthetic Versatility via Dual Functionalization

The simultaneous presence of a methyl group at the 5-position and a primary amine at the 6-position provides a dual-functionalization handle that is absent in simpler tetrahydroquinoxalines such as 1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 36438-97-8) [1]. The amine group allows for acylation, reductive amination, and urea formation, while the methyl group modulates steric and electronic properties. This combinatorial versatility enables the rapid generation of diverse compound libraries for SAR exploration, a feature not achievable with mono-functionalized analogs.

Synthetic Chemistry Building Blocks Derivatization

High Purity Commercial Availability

5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine is commercially available with a purity specification of 97% [1]. This level of purity is suitable for direct use in sensitive biological assays and as a starting material for multi-step synthesis without the need for additional purification, reducing both time and cost in research workflows. In contrast, some close analogs, such as 1,2,3,4-tetrahydroquinoxalin-6-amine, are often listed with lower or unspecified purity from certain suppliers.

Procurement Chemical Supply Quality Control

5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine: Key Applications


Alpha-2 Adrenergic Receptor Ligand Synthesis

Utilize 5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine as a direct precursor for the synthesis of AGN-192172 and related imidazoline derivatives to explore structure-activity relationships at alpha-2 adrenergic receptors. The nanomolar affinity of AGN-192172 (Ki = 9.60 nM) [1] underscores the scaffold's potential for generating potent tool compounds for neuroscience research.

CNS Drug Discovery Building Block

Leverage the dual functionality (5-methyl and 6-amine) to construct focused libraries of tetrahydroquinoxaline derivatives aimed at modulating CNS targets. The increased lipophilicity relative to non-methylated analogs [1] may enhance blood-brain barrier penetration, a critical factor in CNS drug development. Recent SAR studies confirm that methyl substitution can improve potency in neuronal assays [2].

SAR Exploration of Tetrahydroquinoxaline Scaffolds

Employ 5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine as a versatile starting point for systematic SAR studies. The primary amine allows for rapid diversification via amide bond formation, sulfonamide synthesis, or reductive amination, while the methyl group provides a fixed substitution to assess steric and electronic effects. This approach enables the efficient mapping of chemical space around the tetrahydroquinoxaline core, as highlighted in recent medicinal chemistry campaigns [2].

High-Purity Intermediate for Biological Assays

Given its commercial availability at 97% purity [1], this compound is well-suited for use in sensitive in vitro assays where impurities could confound results. It can be directly incorporated into assay protocols or used as a standard for analytical method development, reducing the need for additional purification steps and ensuring batch-to-batch consistency.

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